Cas no 480-36-4 (Linarin)
Linarin Chemical and Physical Properties
Names and Identifiers
-
- 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-4'-methoxyflavone
- linarin
- δ-HCH
- 4H-1-Benzopyran-4-one,7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-
- 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Buddleoside
- LINARIN(AS)
- Linarine
- Acaciin
- Acacetin 7-rutinoside
- acacetin-7-O-ramnosyl-glucoside
- Acacetin-7-O-rutinoside
- apigenin-4'-methylether-7-O-rutinoside
- Buddleoflavonoloside
- Buddleoglucoside
- Linaric acid
- 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one
- [ "Acaciin", " Acacetin 7-O-rutinoside" ]
- 5-Hydroxy-2-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methy
- A871992
- Linarin with HPLC [480-36-4]
- Chrysanthemum Flower Extract
- 4H-1-BENZOPYRAN-4-ONE, 7-((6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-HYDROXY-2-(4-METHOXYPHENYL)-
- 5-Hydroxy-4'-methoxyflavone-7-O-rutinoside
- 7-((6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-HYDROXY-2-(4-METHOXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- NS00031751
- CHEMBL509502
- Q-100519
- 5,7-DIHYDROXY-4-METHOXYFLAVONE-D-GLUCOSIDO-L-RHAMNOSIDE
- s9290
- ACACETIN-.BETA.-RUTINOSIDE
- MFCD00151178
- EINECS 207-547-6
- BDBM50524083
- CCG-270166
- Linarin;Buddleoside
- Acacetin-7-O-.eta-D-rutinoside
- Acacetin 7-O-rutinoside
- Acacetin-7-O-(6''-O-rhamnose)-beta-D-glucoside
- HMS3887E11
- UNII-HBH2I685IU
- LINARIGENIN-GLUCOSIDE
- Acacetin 7-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside
- AKOS015896769
- 5-hydroxy-2-(4-methoxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- A-HCH
- DTXSID40197382
- 7-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- LINARIN [MI]
- Buddleoside,(S)
- 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Q1775837
- AC-8009
- YFVGIJBUXMQFOF-PJOVQGMDSA-N
- Linarigenin glycoside
- HBH2I685IU
- Buddleoside;Linarine
- 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-
- SCHEMBL1155704
- HY-N0528
- CS-0009062
- 480-36-4
- 5,7-Dihydroxy 4'-methoxyflavone 7-rutinoside
- Linarin Extract
- 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- 5-hydroxy-2-(4-methoxyphenyl)-7-((2S,4S,5S)-3,4,5-trihydroxy-6-(((2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-2-yl)oxychromen-4-one
- STL564542
- DTXCID50119873
- Linarin; 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-; Linarin (6CI,7CI,8CI); 5-Hydroxy-4'-methoxyflavone-7-O-rutinoside; 7-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-ss-D-glucopyranosyl]oxy]-5-
- acacetin-beta-rutinoside
- 5-hydroxy-2-(4-methoxyphenyl)-7-((2S,4R,5S)-3,4,5-trihydroxy-6-(((2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-2-yl)oxychromen-4-one
- 4H-1-Benzopyran-4-one, 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-
- 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- 7-((6-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL)OXY)-5-HYDROXY-2-(4-METHOXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- Linarin
-
- MDL: MFCD00151178
- Inchi: 1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11?,19?,21-,22+,23+,24+,25?,26?,27+,28+/m0/s1
- InChI Key: YFVGIJBUXMQFOF-VZVPIKCFSA-N
- SMILES: O1[C@]([H])(C([H])([C@@]([H])([C@@]([H])(C1([H])C([H])([H])O[C@@]1([H])C([H])([C@@]([H])([C@]([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1=C([H])C(=C2C(C([H])=C(C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])[H])OC2=C1[H])=O)O[H]
Computed Properties
- Exact Mass: 592.17900
- Monoisotopic Mass: 592.17920569 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 42
- Rotatable Bond Count: 7
- Complexity: 955
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 214
- Molecular Weight: 592.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.6200
- Melting Point: 258-260°C
- Boiling Point: 885.2°C at 760 mmHg
- Flash Point: 292.2±27.8 °C
- Refractive Index: 1.693
- PSA: 217.97000
- LogP: -0.79530
Linarin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Safety Instruction: 22-24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Linarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0528-5mg |
Linarin |
480-36-4 | ≥98.0% | 5mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-N0528-10mg |
Linarin |
480-36-4 | ≥98.0% | 10mg |
¥1000 | 2025-04-16 | |
| MedChemExpress | HY-N0528-20mg |
Linarin |
480-36-4 | ≥98.0% | 20mg |
¥1800 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L115186-20mg |
Linarin |
480-36-4 | ,≥98% | 20mg |
¥671.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0111-20mg |
Linarin |
480-36-4 | HPLC≥97% | 20mg |
¥600元 | 2023-09-15 | |
| ChemFaces | CFN98738-20mg |
Linarin |
480-36-4 | >=98% | 20mg |
$40 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9290-1mg |
Linarin |
480-36-4 | 98.93% | 1mg |
¥1204.58 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026139-20mg |
Linarin |
480-36-4 | 98%() | 20mg |
¥623 | 2024-05-23 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20860-20mg |
Buddleoside |
480-36-4 | ,HPLC≥98% | 20mg |
¥500.00 | 2022-01-07 | |
| ChemScence | CS-0009062-5mg |
Linarin |
480-36-4 | ≥98.0% | 5mg |
$60.0 | 2021-09-02 |
Linarin Suppliers
Linarin Related Literature
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Fatma M. Abd El-Mordy,Mohamed M. El-Hamouly,Magda T. Ibrahim,Gehad Abd El-Rheem,Omar M. Aly,Adel M. Abd El-kader,Khayrya A. Youssif,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 32148
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2. 148. The structures of buddleoflavonoloside (linarin) and of buddleoflavonol (acacetin)Wilson Baker,R. Hemming,W. D. Ollis J. Chem. Soc. 1951 691
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Min-Yi Li,Qiang Xiao,Jian-Yu Pan,Jun Wu Nat. Prod. Rep. 2009 26 281
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Dong Tian,Yong Yang,Meng Yu,Zheng-Zhou Han,Min Wei,Hong-Wu Zhang,Hong-Mei Jia,Zhong-Mei Zou Food Funct. 2020 11 6340
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Chengni Jin,Jiayu Liu,Ruyi Jin,Yanpeng Yao,Silan He,Min Lei,Xiaoli Peng Food Funct. 2022 13 10574
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Linarin
Professional Introduction to Linarin (CAS No: 480-36-4)
Linarin, a naturally occurring flavonoid glycoside, is widely recognized for its significant pharmacological properties. With a chemical structure characterized by a glucose moiety attached to the flavone backbone, this compound has garnered considerable attention in the field of pharmaceutical research and development. The CAS number 480-36-4 uniquely identifies Linarin, distinguishing it from other structurally similar compounds. This introduction delves into the multifaceted applications of Linarin, emphasizing its role in modern medicine and recent advancements in its therapeutic potential.
The chemical formula of Linarin is C21H20O11, reflecting its flavonoid glycoside nature. Its molecular weight is approximately 432.38 g/mol, making it a relatively large molecule compared to some other bioactive compounds. The presence of a glucose side chain at the C-3 position of the flavone ring enhances its solubility in water, which is a critical factor for its bioavailability and pharmacokinetic behavior.
In recent years, Linarin has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Research published in peer-reviewed journals has highlighted its potential in modulating various cellular pathways associated with chronic diseases. For instance, studies have demonstrated that Linarin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory disorders like rheumatoid arthritis and Crohn's disease.
The antioxidant activity of Linarin is another area of significant interest. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Linarin has been shown to scavenge free radicals and reduce oxidative damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings have prompted further investigation into its potential as an antioxidant therapeutic agent.
Moreover, Linarin's antimicrobial properties have been explored in several preclinical studies. It has exhibited efficacy against a range of bacterial and fungal strains, including multidrug-resistant pathogens. This property is particularly relevant in the context of rising antibiotic resistance, where natural compounds like Linarin offer an alternative approach to combat microbial infections. The mechanism behind its antimicrobial action involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
The therapeutic potential of Linarin extends beyond its individual pharmacological effects. Combination therapy involving Linarin with other bioactive compounds has shown synergistic benefits in preclinical models. For example, when co-administered with chemotherapeutic agents, Linarin has been observed to enhance tumor cell apoptosis while minimizing side effects associated with conventional chemotherapy. This underscores the importance of Linarin as a complementary therapeutic option in oncology.
In conclusion, Linarin (CAS No: 480-36-4) is a versatile flavonoid glycoside with a broad spectrum of pharmacological activities. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable compound in the development of novel therapeutic strategies for various chronic diseases. Recent research highlights its potential in modulating cellular pathways associated with inflammation and oxidative stress, as well as its efficacy against multidrug-resistant pathogens. As scientific understanding continues to evolve, Linarin is poised to play an increasingly significant role in modern medicine.